5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
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Overview
Description
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a heterocyclic compound that contains both thiazole and oxadiazole rings. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a hydrazide with a bromophenyl-substituted nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a thioamide to form the thiazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of 5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the oxadiazole ring.
5-(2-Bromophenyl)thiazol-2-amine: Similar structure but without the oxadiazole ring
Properties
Molecular Formula |
C11H7BrN4OS |
---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
5-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H7BrN4OS/c12-7-4-2-1-3-6(7)9-15-10(17-16-9)8-5-14-11(13)18-8/h1-5H,(H2,13,14) |
InChI Key |
MIWIXGXGDZVMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)Br |
Origin of Product |
United States |
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